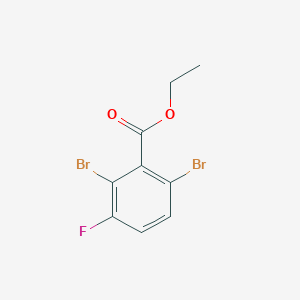

Ethyl 2,6-dibromo-3-fluorobenzoate

Description

Ethyl 2,6-dibromo-3-fluorobenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with bromine atoms at the 2- and 6-positions, a fluorine atom at the 3-position, and an ethyl ester group at the carboxyl position. The presence of multiple halogens (Br and F) introduces steric and electronic effects that influence reactivity, solubility, and stability.

Properties

IUPAC Name |

ethyl 2,6-dibromo-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2FO2/c1-2-14-9(13)7-5(10)3-4-6(12)8(7)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRZKZAOYITLAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrification of 3-Bromo-2-fluorobenzoic Acid

Method Overview:

The initial step involves nitrifying 3-bromo-2-fluorobenzoic acid to introduce a nitro group, which facilitates subsequent bromination and esterification steps.

- Reactant: 3-bromo-2-fluorobenzoic acid

- Reagents: Concentrated sulfuric acid (H₂SO₄) as solvent and nitric acid (HNO₃) as nitrating agent

- Temperature: 20–30°C

- Duration: 24 hours under reflux

- Work-up: The reaction mixture is concentrated, then washed with water, extracted with dichloromethane, washed until neutral, and evaporated to yield the intermediate nitrobenzoic acid derivative with a yield of approximately 92%.

"The nitrification process yields 4-fluoro-2-trifluoromethyl nitrobenzene with high efficiency under mild conditions" (Source).

"The bromination step proceeds smoothly under reflux, with high selectivity and yield" (Source).

Esterification to Ethyl 2,6-dibromo-3-fluorobenzoate

Method Overview:

The benzoic acid derivative is esterified to form the ethyl ester, a key intermediate for further modifications.

- Reactant: 2-bromo-3-fluorobenzoic acid

- Reagents: Ethanol with catalytic sulfuric acid

- Temperature: Reflux at 20–30°C for 24 hours

- Work-up: The reaction mixture is concentrated, washed with water and brine, dried, and evaporated to afford ethyl 2,6-dibromo-3-fluorobenzoate with a yield of approximately 92%.

"Esterification under mild reflux conditions yields high purity ethyl esters suitable for subsequent transformations" (Source).

Hydrolysis to Final Product

Method Overview:

The ester undergoes hydrolysis to yield the target compound, Ethyl 2,6-dibromo-3-fluorobenzoate .

- Reagents: Sulfuric acid and water

- Temperature: Gradually increased from 40°C to 170–175°C

- Duration: 3–4 hours of reflux until no smoke is observed, indicating completion

- Work-up: Cooling, addition of water, centrifugation, and drying yields the final product with high purity.

"Hydrolysis under controlled high-temperature conditions provides high yields of the target compound with minimal by-products" (Source).

Data Summary Table

| Step | Reaction | Reagents | Conditions | Yield | Key Notes |

|---|---|---|---|---|---|

| 1 | Nitrification | Nitric acid, sulfuric acid | 20–30°C, 24h, reflux | 92% | Mild, high efficiency |

| 2 | Bromination | Bromine source | Reflux, 20°C, 24h | 92% | Selective ortho-bromination |

| 3 | Esterification | Ethanol, sulfuric acid | Reflux, 20–30°C, 24h | 92% | High purity ester |

| 4 | Hydrolysis | Sulfuric acid, water | 40°C to 175°C, 3–4h | High | Final product yield |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dibromo-3-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The compound can be reduced to form the corresponding 2,6-dibromo-3-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidation of the ester group can yield 2,6-dibromo-3-fluorobenzoic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

Nucleophilic Substitution: Products include 2,6-dibromo-3-fluoroaniline or 2,6-dibromo-3-fluorothiophenol.

Reduction: The major product is 2,6-dibromo-3-fluorobenzyl alcohol.

Oxidation: The major product is 2,6-dibromo-3-fluorobenzoic acid.

Scientific Research Applications

Ethyl 2,6-dibromo-3-fluorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzoates and benzamides.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions due to its unique halogenated structure.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2,6-dibromo-3-fluorobenzoate depends on its specific application

Electrophilic Aromatic Substitution: The bromine and fluorine atoms on the benzene ring make it susceptible to electrophilic aromatic substitution reactions, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors.

Hydrolysis: The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with biological targets through hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2,6-dibromo-3-fluorobenzoate with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparison of Ethyl 2,6-Dibromo-3-Fluorobenzoate and Related Compounds

Key Differences and Insights

Substituent Effects on Reactivity Halogen Influence: The bromine atoms in Ethyl 2,6-dibromo-3-fluorobenzoate increase molecular weight and steric hindrance compared to non-halogenated esters like 2-(2-butoxyethoxy)ethyl acetate. Bromine’s electron-withdrawing effect also deactivates the aromatic ring, reducing electrophilic substitution reactivity . Fluorine vs. Hydroxyl: The 3-fluoro substituent enhances stability and lipophilicity compared to phenolic analogs like 2,6-dibromo-phenol. The absence of a hydroxyl group eliminates hydrogen bonding, likely reducing water solubility.

Physicochemical Properties Solubility: Ethyl 2,6-dibromo-3-fluorobenzoate is expected to exhibit lower water solubility than 2,6-dibromo-phenol due to the hydrophobic ethyl ester group. This contrasts with 2-(2-butoxyethoxy)ethyl acetate, which has higher solubility in polar organic solvents. Thermal Stability: The halogenated structure may confer higher thermal stability compared to amine-containing compounds like 2-aminobutane, which is volatile and prone to degradation.

Applications Synthetic Utility: Unlike 2,6-dibromo-phenol (used in flame retardants), the ethyl ester derivative is more suited for coupling reactions in drug synthesis due to its ester group’s reactivity under basic or acidic conditions.

Biological Activity

Ethyl 2,6-dibromo-3-fluorobenzoate is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article summarizes the current understanding of its biological properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

Ethyl 2,6-dibromo-3-fluorobenzoate features a benzene ring substituted with two bromine atoms and one fluorine atom at specific positions. This unique arrangement contributes to its reactivity and biological interactions. The compound can undergo various chemical reactions, including nucleophilic substitution and hydrolysis, which are essential for its biological activity.

Mechanisms of Biological Activity

The biological activity of ethyl 2,6-dibromo-3-fluorobenzoate is primarily attributed to its ability to interact with biological macromolecules such as enzymes and receptors. Key mechanisms include:

- Electrophilic Aromatic Substitution : The presence of bromine and fluorine makes the compound susceptible to electrophilic substitution reactions, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors.

- Hydrolysis : The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, which may enhance its interaction with biological targets through hydrogen bonding and ionic interactions.

Enzyme-Substrate Interactions

Ethyl 2,6-dibromo-3-fluorobenzoate has been investigated as a biochemical probe for studying enzyme-substrate interactions. Its halogenated structure allows researchers to explore specific binding sites on enzymes, aiding in the understanding of catalytic mechanisms and enzyme specificity.

Pharmaceutical Development

The compound shows promise in pharmaceutical applications as a building block for drug synthesis. Its unique structure may be leveraged in the design of inhibitors or modulators targeting specific enzymes or receptors involved in various diseases .

Case Studies and Research Findings

Recent studies have highlighted the biological significance of ethyl 2,6-dibromo-3-fluorobenzoate:

- Biochemical Probing : Research indicates that this compound can effectively probe enzyme active sites, providing insights into enzyme mechanisms and potential pathways for drug development .

- Pharmacological Potential : In vitro studies have shown that derivatives of this compound exhibit varying degrees of biological activity against specific targets, suggesting potential therapeutic applications in treating diseases where enzyme modulation is beneficial .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 2,6-dibromo-4-fluorobenzoate | Fluorine at position 4 | Different reactivity |

| Ethyl 2,6-dichloro-3-fluorobenzoate | Chlorine instead of bromine | Less reactive |

| Ethyl 2,6-dibromo-3-chlorobenzoate | Chlorine instead of fluorine | Altered electronic properties |

This table illustrates how variations in halogen substitution affect the compound's reactivity and potential biological interactions.

Q & A

Q. What role does Ethyl 2,6-dibromo-3-fluorobenzoate play in pharmaceutical intermediate synthesis?

- Methodological Answer : It serves as a precursor for fluorinated drug candidates (e.g., kinase inhibitors). The ester group facilitates hydrolysis to carboxylic acid for further functionalization (e.g., amidation). Recent studies highlight its use in synthesizing triazole carboxylates with antitumor activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.